![molecular formula C7H10ClNO2S B2814601 D-3-(3-Thienyl)alanine CAS No. 2248257-87-4](/img/structure/B2814601.png)
D-3-(3-Thienyl)alanine
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Overview
Description
D-3-(3-Thienyl)alanine is an organic compound containing a 3-thienyl substituted alanine molecule in its structure . It has a molecular formula of C7H9NO2S and an average mass of 171.217 Da .
Molecular Structure Analysis
The D-3-(3-Thienyl)alanine molecule contains a total of 35 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 Thiophene(s) .Chemical Reactions Analysis
D-3-(3-Thienyl)alanine is involved in various chemical reactions. It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .Physical And Chemical Properties Analysis
D-3-(3-Thienyl)alanine is a solid substance with an off-white appearance . It has a molecular formula of C7H9NO2S and an average mass of 171.217 Da .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of D-3-(3-Thienyl)alanine derivatives involves the condensation of diethyl acetamidomalonate with arylmethyl halides, followed by partial hydrolysis and enzymatic resolution to separate the D and L forms. This process enables the production of D-3-(3-Thienyl)alanine with high optical purity, essential for specific biological and chemical applications (Rao et al., 2009).
Biomedical Applications
- D-3-(3-Thienyl)alanine derivatives have been explored for their potential in sensing living bacteria in vivo through the development of D-alanine-derived 11C radiotracers. These radiotracers exploit the unique bacterial metabolism of D-amino acids, offering a novel method for detecting bacterial infections in living organisms with high specificity and without interference from mammalian tissue metabolism (Parker et al., 2020).
Enzymatic and Metabolic Studies
- Studies on enzymes such as alanine racemase and D-alanine-D-alanine ligase, which are involved in the metabolism of D-alanine, a key component of bacterial cell walls, have shed light on the biological roles and potential drug targets for antibiotics development. These enzymes are crucial for the survival and proliferation of bacteria, making them targets for designing novel antibacterial strategies (Azam & Jayaram, 2015).
Advanced Materials and Nanotechnology
- The interaction of D-3-(3-Thienyl)alanine with inorganic surfaces has been studied for its potential applications in nanotechnology and material science. These interactions are crucial for understanding the molecular interface between bioorganics and inorganics, with implications for developing new biomaterials and nanoelectronics (Ben Shir et al., 2010).
Mechanism of Action
Target of Action
D-3-(3-Thienyl)alanine is a novel sulfur-containing angiotensin-converting enzyme (ACE) inhibitor . ACE plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body . By inhibiting ACE, D-3-(3-Thienyl)alanine can effectively reduce high blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by D-3-(3-Thienyl)alanine is the renin-angiotensin-aldosterone system . By inhibiting ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor, and decreases the secretion of aldosterone, a hormone that promotes sodium and water retention . These actions collectively result in vasodilation and increased urinary excretion of sodium and water, thereby lowering blood pressure .
Result of Action
The primary result of D-3-(3-Thienyl)alanine’s action is the reduction of high blood pressure . It achieves this by inhibiting ACE, leading to decreased vasoconstriction and reduced fluid retention . This makes D-3-(3-Thienyl)alanine a potential therapeutic agent for treating hypertension .
Safety and Hazards
Future Directions
The future directions of D-3-(3-Thienyl)alanine research could involve the development of a highly efficient and green production process for β-alanine and its industrialization, as well as providing a basis for further innovations in the synthesis of β-alanine . The use of D-3-(3-Thienyl)alanine in enzyme engineering is also a promising area of research .
properties
IUPAC Name |
2-amino-3-thiophen-3-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKLOOCZNQENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride |
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